molecular formula C20H28ClNO6 B4042971 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042971
M. Wt: 413.9 g/mol
InChI Key: IOSKYCDETUYXOP-UHFFFAOYSA-N
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Description

4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety, making it an interesting subject for chemical studies.

Scientific Research Applications

4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The final step involves the addition of oxalic acid to obtain the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The chlorinated phenoxy group may interact with enzymes or receptors, while the morpholine ring can influence the compound’s overall stability and reactivity. The oxalic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylmorpholine
  • 4-[3-(4-Bromophenoxy)propyl]-2,6-dimethylmorpholine
  • 4-[3-(4-Methylphenoxy)propyl]-2,6-dimethylmorpholine

Uniqueness

4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to the presence of the prop-2-enyl group, which can impart different reactivity and biological activity compared to its analogs. This structural variation can lead to distinct interactions with molecular targets and different applications in research and industry.

Properties

IUPAC Name

4-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2.C2H2O4/c1-4-6-16-11-17(19)7-8-18(16)21-10-5-9-20-12-14(2)22-15(3)13-20;3-1(4)2(5)6/h4,7-8,11,14-15H,1,5-6,9-10,12-13H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKYCDETUYXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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